Cas no 100831-20-7 (4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one)
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
- 2(3H)-Benzothiazolone,4-(trifluoromethyl)-
- 4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
- 2-Hydroxy-4-(trifluoromethyl)benzothiazole
- 4-trifluoromethyl-2(3H)-benzothiazolone
- 4--trifluoromethyl-2(3H)-benzothiazolone
- AK-86946
- ANW-58208
- CTK8B7689
- MolPort-004-750-774
- PubChem21735
- 4-(TRIFLUOROMETHYL)-2(3H)-BENZOTHIAZOLONE
- 4-(TrifluoroMethyl)-1,3-benzothiazol-2(3H)-one
- 2(3H)-Benzothiazolone,4-(trifluoromethyl)-(9CI)
- DTXSID10646594
- FT-0688539
- 100831-20-7
- A800278
- 4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one
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- MDL: MFCD09748556
- Inchi: 1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
- InChI Key: HNXMKCIGIPOYCO-UHFFFAOYSA-N
- SMILES: S1C(NC2=C1C=CC=C2C(F)(F)F)=O
Computed Properties
- Exact Mass: 218.99700
- Monoisotopic Mass: 218.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.522
- Refractive Index: 1.549
- PSA: 61.10000
- LogP: 2.60840
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Security Information
- Storage Condition:Sealed in dry,2-8°C
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006520-1g |
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
100831-20-7 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM129589-1g |
4-(trifluoromethyl)benzo[d]thiazol-2(3H)-one |
100831-20-7 | 95% | 1g |
$356 | 2021-06-09 | |
| Chemenu | CM129589-1g |
4-(trifluoromethyl)benzo[d]thiazol-2(3H)-one |
100831-20-7 | 95% | 1g |
$342 | 2023-03-06 | |
| Ambeed | A613306-1g |
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
100831-20-7 | 95+% | 1g |
$311.0 | 2024-04-26 |
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Suppliers
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Comprehensive Overview of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS No. 100831-20-7)
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS No. 100831-20-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a benzothiazole core modified with a trifluoromethyl group, enhancing its electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's unique structure, combining a thiazolone moiety with a CF3 substituent, makes it a valuable intermediate for designing bioactive molecules with improved metabolic stability and target selectivity.
In recent years, the demand for fluorinated heterocycles like 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has surged due to their applications in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, addressing common challenges in drug design. This aligns with current industry trends where researchers prioritize compounds with optimized ADME (Absorption, Distribution, Metabolism, Excretion) profiles. A 2023 study highlighted its role in synthesizing anticancer scaffolds, leveraging the electron-withdrawing effect of the CF3 group to modulate protein-ligand interactions.
Synthetic routes to CAS No. 100831-20-7 typically involve cyclization reactions of ortho-substituted anilines with carbonyl sources. Advanced methods such as microwave-assisted synthesis have been reported to improve yields, reflecting the growing emphasis on green chemistry in organic synthesis. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity (>98%), a critical parameter for pharmaceutical applications. These protocols are frequently searched by chemists seeking bench-stable reagents for high-throughput screening.
The compound's stability under physiological conditions makes it suitable for bioconjugation strategies, a hot topic in targeted drug delivery systems. Its reactivity with amines and thiols enables the construction of prodrugs or biomarkers, addressing the need for precision medicine tools. Recent patent filings describe derivatives of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one as modulators of inflammatory pathways, correlating with the rising interest in immunotherapy research.
From an industrial perspective, suppliers of 100831-20-7 emphasize scalability and regulatory compliance, responding to queries about GMP-grade intermediates. The compound's compatibility with continuous flow chemistry—a trending technique in process optimization—further enhances its commercial viability. Environmental considerations are also addressed through waste-minimizing synthetic protocols, aligning with ESG (Environmental, Social, Governance) criteria increasingly demanded by investors.
Emerging applications in material science have expanded the utility of this compound beyond life sciences. Its incorporation into organic semiconductors and photocatalysts exploits the electron-deficient nature of the trifluoromethylbenzothiazole system. Such interdisciplinary uses resonate with searches for multifunctional building blocks in academic and industrial R&D.
In summary, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one represents a versatile scaffold at the intersection of cutting-edge research domains. Its physicochemical properties and synthetic accessibility continue to inspire innovations across drug discovery, materials engineering, and sustainable chemistry—answering the market's call for high-value specialty chemicals with well-documented structure-activity relationships.
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